molecular formula C27H32ClF3N2O2 B609936 1-(4-chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide CAS No. 1917294-46-2

1-(4-chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide

Cat. No. B609936
M. Wt: 509.0102
InChI Key: PAEBEJVPSADOMC-UHFFFAOYSA-N
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Description

PF-04745637 is a TRPV1 antagonist.

Scientific Research Applications

Inhibitory Effects and Mechanism Exploration

The compound has been investigated for its inhibitory effects and interaction mechanisms with biological receptors. A study highlighted its role as a potent and selective antagonist for the CB1 cannabinoid receptor, demonstrating its potential for receptor binding and interaction. The research delved into the conformational analysis of the compound, establishing its steric binding interactions and proposing that specific substituents might contribute to antagonist activity or inverse agonist activity, depending on their interaction with the receptor (Shim et al., 2002).

Synthesis and Structural Analysis

Another focus area has been the synthesis and structural analysis of related compounds. For instance, studies have developed practical methods for synthesizing analogous compounds, which act as upregulators of biological receptors, such as the LDL receptor. The process includes steps like alkylation, reduction, and amidation, yielding significant results in terms of yield and efficacy (Ito et al., 2002).

Neuroinflammation Imaging and PET Radioligands

The compound and its derivatives have also been utilized in neuroinflammation imaging, particularly in the development of PET radioligands. Research in this domain has led to the synthesis of structurally diverse compounds with potent inhibitory activity and favorable pharmacokinetic profiles. These compounds have been applied in animal models to study various disease models, showing promising results in terms of target engagement and suitability for in vivo investigations (Lee et al., 2022).

Crystallography and Interactions

In addition, the compound's crystal structure and interactions have been a subject of study, providing insights into its molecular conformation and potential for forming hydrogen bonds, which are crucial for its biological activity. These studies contribute to a deeper understanding of the compound's properties and its potential applications in various domains of scientific research (Revathi et al., 2015).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-3-phenylpropyl]cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClF3N2O2/c28-22-10-8-21(9-11-22)25(12-4-5-13-25)24(34)32-19-23(18-20-6-2-1-3-7-20)33-16-14-26(35,15-17-33)27(29,30)31/h1-3,6-11,23,35H,4-5,12-19H2,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEBEJVPSADOMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(CC3=CC=CC=C3)N4CCC(CC4)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide
Reactant of Route 2
1-(4-chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide
Reactant of Route 3
1-(4-chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide
Reactant of Route 4
1-(4-chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide
Reactant of Route 6
1-(4-chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide

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